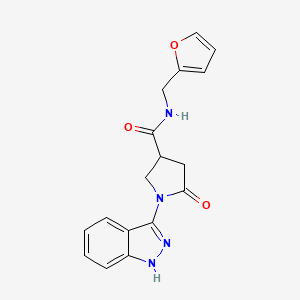![molecular formula C26H26N4O3S B10982469 {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone](/img/structure/B10982469.png)
{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone is a complex organic molecule featuring a thiazole ring, a pyrrole ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone involves multiple steps, including the formation of the thiazole ring, the pyrrole ring, and the piperidine ring. The key steps typically involve:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrole Ring: The Paal-Knorr synthesis is commonly used, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Formation of the Piperidine Ring: This can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imino group would yield an amine.
科学研究应用
The compound {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or antiviral properties.
Medicine: It could be investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings may interact with enzymes or receptors, modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, inflammation, or cell signaling.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid have applications in medicinal chemistry.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
The uniqueness of {3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxyphenyl}(piperidin-1-yl)methanone lies in its multi-ring structure, which combines the properties of thiazole, pyrrole, and piperidine rings
属性
分子式 |
C26H26N4O3S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
[3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4-methoxyphenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C26H26N4O3S/c1-33-22-11-10-18(26(32)29-12-6-3-7-13-29)14-20(22)30-15-21(31)23(24(30)27)25-28-19(16-34-25)17-8-4-2-5-9-17/h2,4-5,8-11,14,16,27,31H,3,6-7,12-13,15H2,1H3 |
InChI 键 |
KIWIQAMDFURWPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B10982392.png)
![N-(2,4-dimethoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10982400.png)
![Dimethyl (2S)-2-({[4-(2-fluoro-4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10982408.png)

![N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10982412.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10982422.png)
![N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine](/img/structure/B10982431.png)
![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10982436.png)
![N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10982448.png)
![1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10982455.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10982461.png)
![methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10982463.png)

